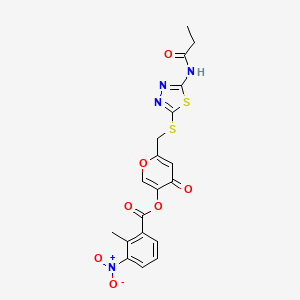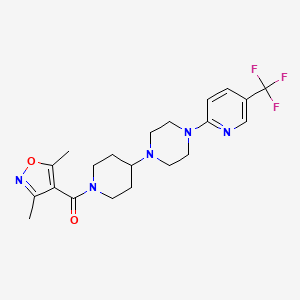
(3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone” is a derivative of 3,5-dimethylisoxazole . It has been studied for its potential as a potent inhibitor of the bromodomain and extra terminal domain (BET) family . This compound has been synthesized and evaluated for its anti-breast cancer activity .
Synthesis Analysis
The compound was synthesized as part of a series of 3,5-dimethylisoxazole derivatives . The synthesis involved the replacement of the benzene ring in the original compound with phthalazinone . The lactam moiety of phthalazinone, acting as both a hydrogen bond donor and acceptor, could form hydrogen bonds with BRD4 . The carbonyl group of the original compound was substituted with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis
The structure of the compound was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set .Chemical Reactions Analysis
The inhibitory effects of all synthesized compounds on BRD4 were assessed at a concentration of 1 μM . The structure-activity relationship (SAR) was discussed in detail . Among the compounds tested, this compound exhibited the most potent inhibitory activity against BRD4, with an IC value of 0.237 ± 0.093 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are closely related to its structure. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of the compound .Wissenschaftliche Forschungsanwendungen
However, to provide some insight into how compounds with similar structural features or functional groups are explored in scientific research, here are examples of studies involving complex molecules with potential relevance to the types of applications one might explore for the requested compound:
Molecular Interaction Studies : Research exploring molecular interactions of complex compounds with receptors, highlighting methods like conformational analysis, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models. Such studies are crucial in drug discovery and understanding the molecular basis of compound-receptor interactions (Shim et al., 2002).
Metabolic and Pharmacokinetic Analysis : Investigations into the metabolism, excretion, and pharmacokinetics of compounds, providing insights into their behavior in biological systems. These studies are fundamental in assessing the viability of compounds for therapeutic use (Sharma et al., 2012).
Synthesis and Structural Analysis : Research focused on the synthesis and molecular structure investigations of new compounds, utilizing techniques like X-ray crystallography, Hirshfeld, and DFT calculations. Such studies contribute to the development of new materials and drugs by elucidating their structural properties (Shawish et al., 2021).
Wirkmechanismus
The compound was found to downregulate c-MYC expression dose-dependently, induce γ-H2AX accumulation, inhibit both migration and colony formation, and arrest the cell cycle in the G1 phase in MCF-7 cells . Through molecular docking, the binding modes of some compounds with BRD4 were examined . The 3,5-dimethylisoxazole moiety of the compound did not align with the WPF shelf but formed a hydrogen bond with Met149 .
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O2/c1-14-19(15(2)31-26-14)20(30)29-7-5-17(6-8-29)27-9-11-28(12-10-27)18-4-3-16(13-25-18)21(22,23)24/h3-4,13,17H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYIALRWEUGMMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2367561.png)
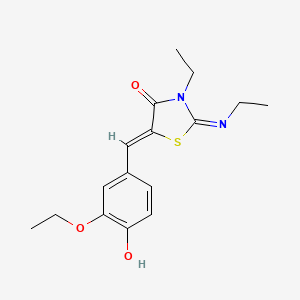
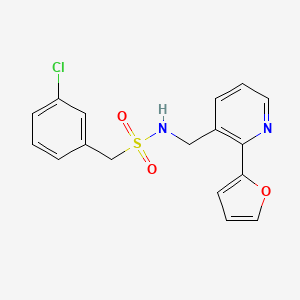

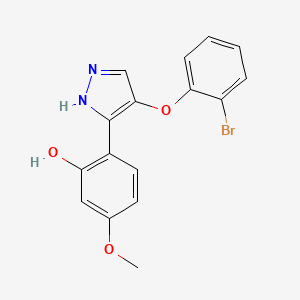
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)


![4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367572.png)
